N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a pyridine carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazolidinone core, which can be achieved through the cyclization of appropriate amino acid derivatives under acidic conditions. The furan ring is then introduced via a Friedel-Crafts acylation reaction, followed by the incorporation of the trifluoromethyl group through nucleophilic substitution reactions. Finally, the pyridine carboxamide moiety is attached using standard amide coupling reactions, often employing reagents such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as crystallization and chromatography, are scaled up to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imidazolidinone core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is effective.
Major Products
Scientific Research Applications
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation, modulation of immune responses, and interference with viral replication .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares the furan ring and carboxamide moiety but differs in the core structure.
N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide: Similar furan and carboxamide groups but with a pyrrole core.
N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide: Contains a furan ring and carboxamide group with a pyrazole core.
Uniqueness
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. The combination of the furan ring, imidazolidinone core, and pyridine carboxamide moiety also contributes to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C15H11F3N4O4 |
---|---|
Molecular Weight |
368.27 g/mol |
IUPAC Name |
N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11F3N4O4/c16-15(17,18)14(20-11(23)9-3-5-19-6-4-9)12(24)22(13(25)21-14)8-10-2-1-7-26-10/h1-7H,8H2,(H,20,23)(H,21,25) |
InChI Key |
KARBJVOMJQCTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.